molecular formula C14H9F2N3OS B2686467 N-[(2,6-difluorophenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1203284-28-9

N-[(2,6-difluorophenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2686467
CAS No.: 1203284-28-9
M. Wt: 305.3
InChI Key: YGJUVJWPIYZOCO-UHFFFAOYSA-N
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Description

N-[(2,6-difluorophenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiadiazole core linked to a 2,6-difluorophenylmethyl group via a carboxamide bridge. The 2,6-difluorophenyl substituent may enhance metabolic stability and lipophilicity, common strategies in medicinal chemistry to optimize drug-like properties.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3OS/c15-10-2-1-3-11(16)9(10)7-17-14(20)8-4-5-12-13(6-8)19-21-18-12/h1-6H,7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJUVJWPIYZOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)C2=CC3=NSN=C3C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2,6-difluorophenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminobenzenethiol and a nitrile derivative.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzothiadiazole intermediate with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate reaction conditions.

    Attachment of the 2,6-Difluorophenylmethyl Group:

Industrial production methods for this compound may involve optimization of the reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

N-[(2,6-difluorophenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,6-difluorophenylmethyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(2,6-difluorophenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials, such as polymers and coordination complexes.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as semiconductors and sensors.

Mechanism of Action

The mechanism of action of N-[(2,6-difluorophenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound is structurally distinct from related carboxamide derivatives due to its benzothiadiazole core and 2,6-difluorophenylmethyl substituent. Key comparisons include:

  • Goxalapladib (C40H39F5N4O3) : A naphthyridine-based acetamide with trifluoromethyl and methoxyethyl-piperidinyl groups. Its larger molecular framework (MW: 718.80) and complex substituents contrast with the target compound’s compact structure (MW: 306) .
  • 795295-79-3 (C16H13ClF3N2O): A pyridine-3-carboxamide with a chloro and trifluoromethylphenyl group.
  • 796051-01-9 (C17H14F2NO2): A benzofuran-carboxamide with a difluoromethoxy group. The benzofuran core may confer distinct electronic properties versus the electron-deficient benzothiadiazole .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents logP<sup>*</sup> Solubility<sup>†</sup>
Target Compound 306 Benzothiadiazole, 2,6-difluorophenylmethyl ~2.5 (estimated) Moderate (aqueous)
Goxalapladib 718.80 Naphthyridine, trifluoromethyl ~6.1 Low
795295-79-3 341.45 Pyridine, chloro, trifluoromethylphenyl ~3.8 Moderate
796051-01-9 309.3 Benzofuran, difluoromethoxy ~3.2 Moderate

<sup>*</sup>Estimated using fragment-based methods.
<sup>†</sup>Qualitative assessment based on substituent hydrophilicity.

The target compound’s lower molecular weight and fluorine substitution suggest improved solubility compared to bulkier analogs like Goxalapladib. The benzothiadiazole core may reduce logP relative to benzofuran or naphthyridine systems, balancing lipophilicity and aqueous solubility.

Pharmacological Activity

  • Goxalapladib : Clinically studied for atherosclerosis, leveraging its trifluoromethyl and naphthyridine groups for target engagement .
  • Target Compound: No direct activity data are available.
  • 795295-79-3 and 796051-01-9 : Structural analogs with unconfirmed activities, though pyridine and benzofuran carboxamides are frequently explored in antimicrobial or anti-inflammatory contexts .

Research Findings

  • Synthetic Accessibility : The target compound’s straightforward synthesis (amide coupling of benzothiadiazole-5-carboxylic acid and 2,6-difluorobenzylamine) contrasts with Goxalapladib’s multi-step synthesis involving naphthyridine intermediates .
  • Fluorine Effects: The 2,6-difluoro substitution may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs, a trend observed in fluorinated pharmaceuticals .
  • Benzothiadiazole vs. Other Cores : Benzothiadiazole’s electron-deficient nature could improve binding to electron-rich biological targets (e.g., ATP-binding pockets) relative to benzofuran or pyridine systems.

Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity Reference
N-[(2,6-difluorophenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide C14H10F2N3OS 306 Benzothiadiazole, 2,6-difluorophenylmethyl Not reported -
Goxalapladib C40H39F5N4O3 718.80 Naphthyridine, trifluoromethyl Atherosclerosis treatment
795295-79-3 C16H13ClF3N2O 341.45 Pyridine, chloro, trifluoromethylphenyl Not reported
796051-01-9 C17H14F2NO2 309.3 Benzofuran, difluoromethoxy Not reported

Biological Activity

N-[(2,6-difluorophenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial activity, cytotoxic effects, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H9F2N3O2S
  • Molecular Weight : 303.29 g/mol

This compound features a benzothiadiazole core which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The following table summarizes the findings regarding its antibacterial effectiveness:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus2816
Escherichia coli308
Bacillus subtilis2516
Pseudomonas aeruginosa2032

The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with the highest efficacy observed against E. coli and S. aureus. These results were obtained using the agar well diffusion method and were compared to standard antibiotics such as gentamicin.

Cytotoxicity Studies

Cytotoxic effects of this compound were assessed using human cancer cell lines. The compound showed promising results in inhibiting cell proliferation:

  • Cell Line : MCF-7 (breast cancer)
  • IC50 Value : 15 μM

The cytotoxicity was evaluated using the MTT assay, which measures cell viability based on metabolic activity. The compound induced apoptosis in cancer cells, as evidenced by morphological changes and increased annexin V staining.

The mechanism underlying the biological activity of this compound appears to involve several pathways:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells.
  • Induction of Apoptosis : In cancer cells, it activates pro-apoptotic pathways and down-regulates anti-apoptotic proteins such as Bcl-2.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and cell death.

Case Studies

A recent study investigated the effects of this compound on MCF-7 cells. The results indicated that treatment with the compound led to:

  • Increased expression of p53 (a tumor suppressor protein)
  • Decreased expression of Bcl-2
  • Activation of caspases involved in apoptosis

These findings suggest that the compound could be a potential candidate for further development in cancer therapy.

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